(1-(Bicyclo[1.1.1]pentan-1-yl)-3-methyl-1H-pyrazol-5-yl)methanol
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Overview
Description
(1-(Bicyclo[1.1.1]pentan-1-yl)-3-methyl-1H-pyrazol-5-yl)methanol is a compound that features a unique bicyclo[1.1.1]pentane core, which is known for its high strain and rigidity. This compound is of interest due to its potential applications in medicinal chemistry and materials science, where the bicyclo[1.1.1]pentane motif can serve as a bioisostere for more common structures like benzene rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(Bicyclo[1.1.1]pentan-1-yl)-3-methyl-1H-pyrazol-5-yl)methanol typically involves the construction of the bicyclo[1.1.1]pentane core followed by functionalization at the desired positions. One common method involves the photochemical addition of propellane to diacetyl, followed by further functionalization steps . Another approach includes carbene insertion into the central bond of bicyclo[1.1.0]butanes .
Industrial Production Methods: Large-scale production methods for bicyclo[1.1.1]pentane derivatives often rely on flow photochemical processes, which allow for the efficient construction of the core structure in significant quantities . These methods are scalable and can produce multigram amounts of the compound within a short period.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: The bicyclo[1.1.1]pentane core can undergo substitution reactions, particularly at the bridgehead positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation reactions can be performed using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of halogenated bicyclo[1.1.1]pentane derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules due to its rigid and strained structure, which can impart unique properties to the resulting compounds .
Biology and Medicine: In medicinal chemistry, the bicyclo[1.1.1]pentane motif is used as a bioisostere for benzene rings, which can improve the pharmacokinetic properties of drug candidates, such as solubility and metabolic stability .
Industry: The compound finds applications in materials science, where it is used in the development of molecular rods, liquid crystals, and metal-organic frameworks .
Mechanism of Action
The mechanism of action of (1-(Bicyclo[1.1.1]pentan-1-yl)-3-methyl-1H-pyrazol-5-yl)methanol is largely dependent on its application. In medicinal chemistry, the bicyclo[1.1.1]pentane core can mimic the spatial arrangement of benzene rings, thereby interacting with biological targets in a similar manner. This can lead to improved binding affinity and selectivity for certain molecular targets .
Comparison with Similar Compounds
(3-(Hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)methanol: This compound shares the bicyclo[1.1.1]pentane core but differs in the functional groups attached.
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: Another derivative of bicyclo[1.1.1]pentane, used in various synthetic applications.
Uniqueness: (1-(Bicyclo[1.1.1]pentan-1-yl)-3-methyl-1H-pyrazol-5-yl)methanol is unique due to the presence of both the bicyclo[1.1.1]pentane core and the pyrazole ring, which can impart distinct chemical and biological properties. The combination of these two motifs can lead to compounds with enhanced stability, solubility, and biological activity compared to other bicyclo[1.1.1]pentane derivatives.
Properties
Molecular Formula |
C10H14N2O |
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Molecular Weight |
178.23 g/mol |
IUPAC Name |
[2-(1-bicyclo[1.1.1]pentanyl)-5-methylpyrazol-3-yl]methanol |
InChI |
InChI=1S/C10H14N2O/c1-7-2-9(6-13)12(11-7)10-3-8(4-10)5-10/h2,8,13H,3-6H2,1H3 |
InChI Key |
ILJYRVPQNFCWGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CO)C23CC(C2)C3 |
Origin of Product |
United States |
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